Hetisine hydrochloride
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Overview
Description
Hetisine hydrochloride is a compound belonging to the class of diterpenoid alkaloids. These alkaloids are primarily found in plants from the genera Aconitum and Delphinium in the Ranunculaceae family. Hetisine-type diterpenoid alkaloids are characterized by a heptacyclic hetisane skeleton formed by the linkage of C(14)–C(20) and N–C(6) bonds in an atisine-type diterpenoid alkaloid . This compound has garnered significant attention due to its diverse pharmacological activities, including antiarrhythmic, antitumor, antimicrobial, and insecticidal properties .
Preparation Methods
The synthesis of hetisine hydrochloride involves complex chemical reactions due to its intricate structure. The synthetic routes typically start with the extraction of precursor compounds from natural sources, followed by a series of chemical transformations to form the heptacyclic hetisane skeleton. Industrial production methods often involve the use of advanced organic synthesis techniques, including multi-step reactions under controlled conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Hetisine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations. Major products formed from these reactions include derivatives with modified functional groups, which can enhance or alter the pharmacological properties of the compound .
Scientific Research Applications
Hetisine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of complex diterpenoid alkaloids.
Biology: Researchers investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: this compound is explored for its antiarrhythmic properties, making it a candidate for developing new cardiovascular drugs.
Mechanism of Action
The mechanism of action of hetisine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antiarrhythmic effects are attributed to its ability to modulate ion channels in cardiac cells, thereby stabilizing the heart’s rhythm. The compound’s antitumor activity is linked to its ability to induce apoptosis in cancer cells by affecting various signaling pathways .
Comparison with Similar Compounds
Hetisine hydrochloride is compared with other similar diterpenoid alkaloids, such as lappaconitine and crassicauline A. While all these compounds share a common structural framework, this compound is unique due to its heptacyclic hetisane skeleton and specific pharmacological activities. Similar compounds include:
Lappaconitine: Known for its analgesic properties.
Crassicauline A: Used for its anti-inflammatory effects.
3-Acetylaconitine: Another analgesic agent with a different structural subtype.
Biological Activity
Hetisine hydrochloride, a derivative of hetisine-type diterpenoid alkaloids (DAs), has garnered significant attention due to its diverse pharmacological properties. This article explores the biological activities of this compound, focusing on its antiarrhythmic, antitumor, antimicrobial, and insecticidal effects, as well as its impact on peripheral vasculature.
Overview of Hetisine-Type Diterpenoid Alkaloids
Hetisine-type DAs are characterized by a unique heptacyclic skeleton formed through specific carbon-nitrogen linkages. These compounds have been isolated primarily from plants in the Aconitum and Delphinium genera within the Ranunculaceae family. Over 157 different hetisine-type DAs have been identified, showcasing a rich structural diversity that contributes to their varied biological activities .
1. Antiarrhythmic Effects
This compound exhibits prominent antiarrhythmic properties. Research indicates that it has a lower toxicity profile compared to other antiarrhythmic agents, making it a candidate for further drug development. A study highlighted that various hetisine derivatives showed significant sodium current blocking activities in guinea pig ventricular myocytes, with Guan-fu base S demonstrating an IC50 value of 3.48 mM . The efficacy of this compound as an antiarrhythmic agent is illustrated in the following table:
Compound | IC50 (mM) | Activity Description |
---|---|---|
Guan-fu base S | 3.48 | Strong sodium current inhibition |
Guan-fu base A | 41.17 | Moderate antiarrhythmic activity |
Hetisine | 75.72 | Moderate antiarrhythmic activity |
Acehytisine (control) | 78.26 | Reference for comparison |
2. Antitumor Activity
The antitumor potential of this compound has been evaluated against various human cancer cell lines. Studies have shown that certain acylated derivatives of hetisine-type DAs possess significant cytotoxicity, with IC50 values ranging from 3.1 to 20.1 mM against lung (A549), prostate (DU145), and nasopharyngeal (KB) cancer cells . Notably, these compounds demonstrated effectiveness against vincristine-resistant cancer cells, indicating their potential as lead compounds for cancer therapy.
Case Study 1: Cytotoxicity Against Cancer Cells
A series of experiments conducted by Wada et al. evaluated the cytotoxic effects of various hetisine derivatives on multiple cancer cell lines. The results indicated that acetylation significantly enhanced the cytotoxicity of these compounds:
Compound | Cell Line | IC50 (mM) |
---|---|---|
Kobusine | A549 | 11.6 |
Pseudokobusine | DU145 | 15.4 |
Acetylated Derivative | KB | 3.1 |
These findings underscore the potential for developing new antitumor agents based on hetisine-type DAs .
Case Study 2: Antimicrobial Activity
The antimicrobial properties of this compound were assessed against various bacterial strains, revealing promising results in inhibiting growth at low concentrations. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections .
Effects on Peripheral Vasculature
Research has also indicated that hetisine-type DAs affect peripheral vasculature positively, potentially leading to therapeutic applications in cardiovascular diseases . These effects are attributed to their ability to modulate vascular tone and improve blood flow.
Properties
IUPAC Name |
(1S,3S,5R,10R,11R,14R,16S,17R,18R,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-8-3-19-6-10-15-18(2)4-9(22)5-20(15)16(19)14(24)11(8)13(23)12(19)17(20)21(10)7-18;/h9-17,22-24H,1,3-7H2,2H3;1H/t9-,10-,11-,12?,13-,14+,15+,16+,17?,18-,19-,20-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJNFPYTJQUYMD-HNYNTCTISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CC34C1C5CC67C3C(C(C(C6C4N5C2)O)C(=C)C7)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H](C[C@]34[C@@H]1[C@@H]5C[C@]67[C@H]3[C@@H]([C@H]([C@@H](C6C4N5C2)O)C(=C)C7)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.